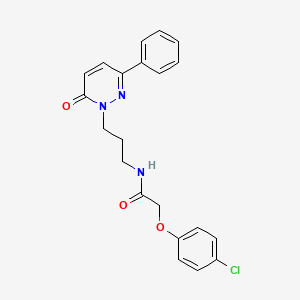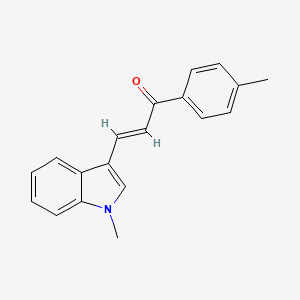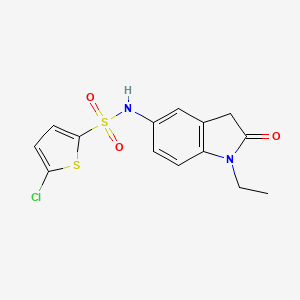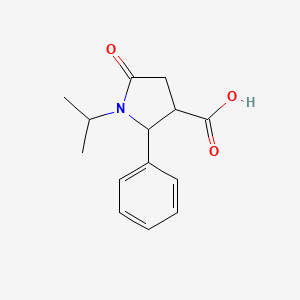![molecular formula C16H14F4N2O2S B2983926 1-(4-Methoxyphenyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]thiourea CAS No. 1022362-83-9](/img/structure/B2983926.png)
1-(4-Methoxyphenyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]thiourea is an organic compound characterized by its unique structure, which includes a methoxyphenyl group, a tetrafluoroethoxyphenyl group, and a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]thiourea typically involves the reaction of 4-methoxyaniline with 3-(1,1,2,2-tetrafluoroethoxy)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxyphenyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction can lead to the formation of corresponding amines or thiols.
Substitution: The methoxy and tetrafluoroethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Conditions often involve strong bases or acids to facilitate the substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The methoxy and tetrafluoroethoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-3-phenylthiourea: Lacks the tetrafluoroethoxy group, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)-3-[3-(trifluoromethoxy)phenyl]thiourea: Contains a trifluoromethoxy group instead of a tetrafluoroethoxy group, which could affect its reactivity and applications.
Uniqueness: 1-(4-Methoxyphenyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]thiourea is unique due to the presence of the tetrafluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique interactions with biological targets. This makes it a valuable compound for research in various scientific fields.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N2O2S/c1-23-12-7-5-10(6-8-12)21-15(25)22-11-3-2-4-13(9-11)24-16(19,20)14(17)18/h2-9,14H,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQJFNLOGPQMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2983850.png)
![(7E)-5-benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B2983853.png)
![(E)-6-(tert-butyl)-8-((2-hydroxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2983854.png)

![(2E)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2983856.png)


![1-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2983859.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2983861.png)

![3-[Cycloheptyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2983865.png)

